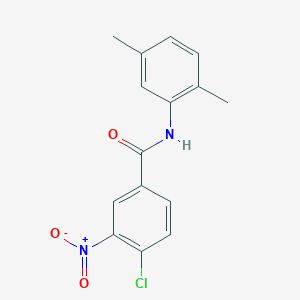

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide involves complex organic reactions, highlighting the versatility of nitrobenzamide compounds in chemical synthesis. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates the utility of chloro and nitro groups in facilitating reactions that yield compounds with significant bioactivity, such as antidiabetic properties (Thakral et al., 2020).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives reveals insights into their chemical behavior and potential applications. Studies involving FT-IR, molecular structure analysis, and hyperpolarizability indicate that these compounds exhibit specific structural features that could influence their physical and chemical properties (Kumar et al., 2014).

Chemical Reactions and Properties

Research on nitrobenzamide compounds such as 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide has shown that these molecules participate in various chemical reactions, leading to products with diverse properties. For example, the reductive chemistry of hypoxia-selective cytotoxins reveals how nitro groups in these compounds undergo enzymatic reduction under specific conditions, resulting in products with enhanced cytotoxicity (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Detailed analyses, such as those conducted by Kumar et al. (2014) on 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, provide valuable information on the physical characteristics of these compounds, which could influence their functionality in biological and material science applications (Kumar et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide and related compounds, such as their reactivity, stability, and interaction with other molecules, are of significant interest. Studies on the oxidation-reduction reactions and the synthesis of tritium-labeled derivatives highlight the chemical versatility of nitrobenzamide compounds and their potential for further functionalization (Austin & Ridd, 1994).

Wissenschaftliche Forschungsanwendungen

Crystal Engineering

Research in crystal engineering explores how hydrogen bonds and halogen bonds can be used in crystal design. For instance, a study highlighted the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, showcasing the potential for exploiting these interactions in crystal engineering (Saha, Nangia, & Jaskólski, 2005).

Reductive Chemistry

Another key area is the reductive chemistry of novel cytotoxins, which are compounds selectively toxic to hypoxic cells, often a feature of tumor microenvironments. For example, a study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrated its selective toxicity due to the enzymatic reduction of one of its nitro groups under hypoxic conditions (Palmer et al., 1995).

Synthesis Methodologies

Pharmacological Activities

In pharmacology, the synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties have been investigated. For instance, a study found that certain 4-nitro-N-phenylbenzamides showed efficiency in the maximal electroshock-induced seizure test in mice, indicating potential as anticonvulsant agents (Bailleux et al., 1995).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)11-5-6-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABALCQQLQSIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)

![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)